1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone
Description
This compound is a hydroxyacetophenone derivative characterized by a 2,4-dihydroxyphenyl core substituted with a 4-methylpiperazinylmethyl group at the 3-position and a 2-methoxyphenyl ethanone moiety. The compound is structurally tailored for applications in medicinal chemistry, particularly in targeting receptors or enzymes influenced by aromatic and nitrogen-containing heterocycles.
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-22-9-11-23(12-10-22)14-17-18(24)8-7-16(21(17)26)19(25)13-15-5-3-4-6-20(15)27-2/h3-8,24,26H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNRVLSKUZSEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone, also known by its CAS number 1021206-05-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H24N2O3
- Molar Mass : 340.42 g/mol
- Structure : The compound features a phenyl group substituted with hydroxyl and methoxy groups, along with a piperazine moiety that may contribute to its biological activity.
Anti-inflammatory Effects
Research indicates that derivatives of similar structures have shown significant anti-inflammatory effects. For example, a related compound was reported to inhibit the production of nitric oxide and pro-inflammatory cytokines in activated macrophages. This effect was mediated through the suppression of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) signaling pathways, suggesting that the compound may also exhibit similar anti-inflammatory properties .
Study on Inflammation
A study focusing on related compounds demonstrated their ability to protect mice from endotoxin shock by inhibiting inflammatory cytokine production. This suggests that this compound could be developed for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of this compound allows for a variety of modifications that can enhance its biological activity. For instance:
- Hydroxyl Groups : Contribute to increased solubility and potential interaction with biological targets.
- Piperazine Moiety : Enhances receptor binding affinity and may influence pharmacokinetics.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.
Antioxidant Activity
Research indicates that compounds with phenolic hydroxyl groups demonstrate substantial antioxidant properties. The presence of two hydroxyl groups in this compound enhances its ability to scavenge free radicals, potentially reducing oxidative stress in cellular models. This property is crucial for developing treatments aimed at oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various studies. Similar compounds have shown effectiveness against a variety of pathogens, including bacteria and fungi. The mechanism typically involves disrupting microbial cell walls or interfering with essential metabolic pathways, indicating that this compound may also possess comparable antimicrobial effects.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Acetylcholinesterase (AChE) : Moderate inhibitory activity was observed, with an IC50 value indicating the effective concentration needed for inhibition.
- Butyrylcholinesterase (BChE) : The compound exhibited selective inhibition, which may be beneficial in therapeutic contexts where AChE inhibition is not desired. This selectivity is particularly relevant for conditions like Alzheimer's disease.
Case Studies
Several case studies have highlighted the biological relevance of compounds structurally related to this compound.
Neuroprotective Effects
A study demonstrated that related phenolic compounds could protect neuronal cells from oxidative damage induced by toxins, leading to improved cell viability and function. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
Anti-inflammatory Properties
Another investigation reported that similar compounds could inhibit inflammatory cytokines in vitro. This finding indicates potential applications in treating inflammatory diseases, providing a pathway for developing novel anti-inflammatory drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related hydroxyacetophenones and piperazine/morpholine derivatives.
Table 1: Structural and Physicochemical Comparisons
Key Comparison Points
In contrast, morpholine analogs (e.g., BG01307) exhibit reduced basicity, which may alter pharmacokinetics .
Synthetic Accessibility: Piperazine-containing compounds often require multi-step syntheses involving halogenated intermediates () , whereas simpler hydroxyacetophenones (e.g., CAS 15485-72-0) are synthesized via direct Friedel-Crafts acylations or Hoesch reactions () .
Physicochemical Properties :
- The target compound ’s molecular weight (385.44) is higher than simpler analogs (e.g., 246.24 for CAS 15485-72-0), suggesting reduced solubility in aqueous media but enhanced binding affinity due to increased steric bulk.
- Hydroxyl and methoxy groups in the target compound and BG01307 improve hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to brominated derivatives .
Pharmacological Potential: Piperazine derivatives are frequently explored in antipsychotic and anticancer agents () , while morpholine analogs (e.g., BG01307) are less common in drug development. Chalcone derivatives () with ethanone moieties show antibacterial activity , suggesting the target compound’s ethanone group could confer similar bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
